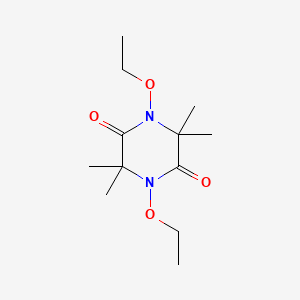
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide, also known as PEA-15, is a small molecule that has been extensively studied for its potential therapeutic applications. PEA-15 is a member of the phosphoprotein enriched in astrocytes (PEA) family and is involved in various cellular processes, including apoptosis, inflammation, and glucose metabolism.
Wirkmechanismus
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide exerts its effects by binding to various proteins, including FADD, ERK, and AKT. By binding to these proteins, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide regulates various signaling pathways and cellular processes, including apoptosis, inflammation, and glucose metabolism. 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide also interacts with various transcription factors, including NF-κB and AP-1, to regulate gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to have various biochemical and physiological effects, including inhibiting tumor growth and metastasis, improving glucose metabolism, protecting neurons from oxidative stress and inflammation, and regulating apoptosis and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide in lab experiments is its ability to regulate various signaling pathways and cellular processes, making it a versatile tool for studying various diseases. However, one of the limitations of using 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are many future directions for studying 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide, including investigating its role in other diseases, developing more efficient synthesis methods, and developing 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide analogs with improved solubility and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide and its potential therapeutic applications.
Synthesemethoden
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-chloroacetophenone with ethynylbenzene in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with chloroacetyl chloride and triethylamine to form the final product, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide. The yield of this process is around 70%.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to inhibit tumor growth and metastasis by regulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. In diabetes, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to improve glucose metabolism by regulating insulin signaling. In neurodegenerative disorders, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-2-12-4-3-5-15(10-12)18-16(19)11-13-6-8-14(17)9-7-13/h1,3-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHKVBYZTUTMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)

![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)

![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)

![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)


![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)